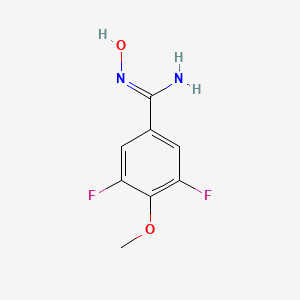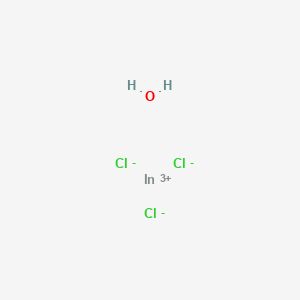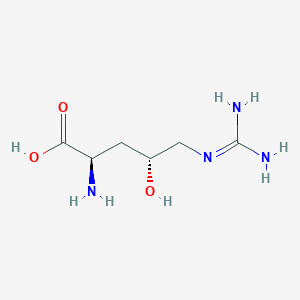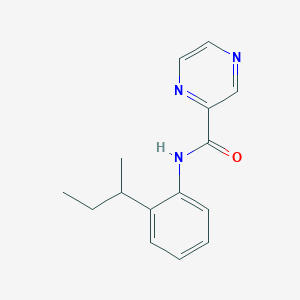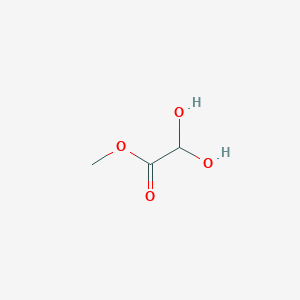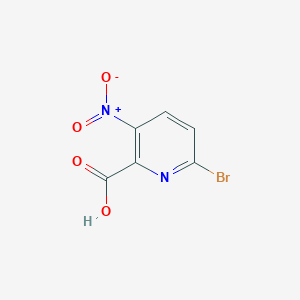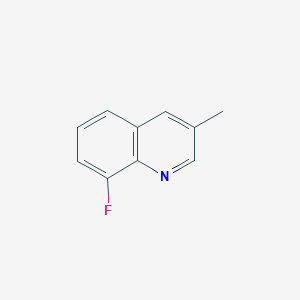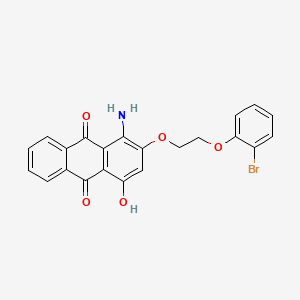
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its complex structure, which includes an amino group, a bromophenoxyethoxy moiety, and a hydroxyanthraquinone core.
Métodos De Preparación
The synthesis of 1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone typically involves multiple steps, starting with the preparation of the bromophenoxyethoxy intermediate. This intermediate is then reacted with an anthraquinone derivative under specific conditions to introduce the amino and hydroxy groups.
-
Synthetic Routes
Step 1: Synthesis of 2-(bromophenoxy)ethanol by reacting phenol with ethylene bromide in the presence of a base.
Step 2: Conversion of 2-(bromophenoxy)ethanol to 2-(bromophenoxy)ethoxy by reacting with an appropriate alkylating agent.
Step 3: Coupling of the 2-(bromophenoxy)ethoxy intermediate with an anthraquinone derivative under controlled conditions to introduce the amino and hydroxy groups.
-
Industrial Production Methods
- The industrial production of this compound may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone undergoes various chemical reactions, including:
-
Oxidation
- The hydroxy group can be oxidized to a quinone form using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction
- The compound can be reduced to form different hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution
- The bromine atom in the bromophenoxyethoxy moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
-
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
-
Major Products
- Oxidized quinone derivatives, reduced hydroxy derivatives, and substituted phenoxyethoxy derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of complex organic molecules and dyes.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential use in drug development due to its unique structural features.
-
Industry
- Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes and proteins involved in oxidative stress and cellular signaling pathways.
-
Pathways Involved
- It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives:
-
Similar Compounds
- 1-Amino-2-ethoxybenzene
- β-Methylphenethylamine
- Phenethylamine
-
Uniqueness
- The presence of the bromophenoxyethoxy moiety and the combination of amino and hydroxy groups make it unique compared to other anthraquinone derivatives. This unique structure contributes to its distinct chemical reactivity and potential applications.
Propiedades
Número CAS |
72953-52-7 |
|---|---|
Fórmula molecular |
C22H16BrNO5 |
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
1-amino-2-[2-(2-bromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H16BrNO5/c23-14-7-3-4-8-16(14)28-9-10-29-17-11-15(25)18-19(20(17)24)22(27)13-6-2-1-5-12(13)21(18)26/h1-8,11,25H,9-10,24H2 |
Clave InChI |
VEWQTMPECVHJAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=CC=CC=C4Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


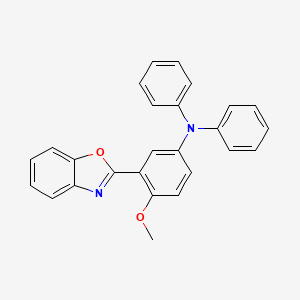
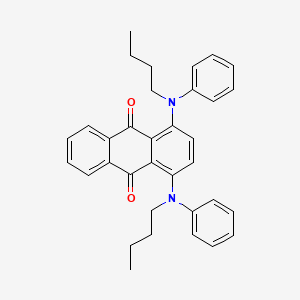
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
